molecular formula C20H30N2O4 B13895085 Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate

Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate

Cat. No.: B13895085
M. Wt: 362.5 g/mol
InChI Key: WUNVSQNUVZKOBD-UHFFFAOYSA-N
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Description

Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ethylamino substituent on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the benzyl and ethylamino groups. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl bromide and ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The piperidine ring provides conformational flexibility, allowing the compound to adopt various binding modes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate is unique due to the combination of its benzyl, Boc, and ethylamino groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of diverse organic compounds and enhances its utility in various scientific research applications .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

benzyl 4-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-15(18(23)26-20(2,3)4)21-17-10-12-22(13-11-17)19(24)25-14-16-8-6-5-7-9-16/h5-9,15,17,21H,10-14H2,1-4H3

InChI Key

WUNVSQNUVZKOBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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